molecular formula C21H18BrN3O3 B2648966 5-(3-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 938032-41-8

5-(3-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2648966
CAS No.: 938032-41-8
M. Wt: 440.297
InChI Key: RSIWYZFKOOXXDM-UHFFFAOYSA-N
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Description

This compound belongs to the furo[2,3-d]pyrimidine-dione family, characterized by a fused furan-pyrimidine-dione core. Key structural features include:

  • 3-Bromophenyl substituent at position 5, contributing to steric bulk and electronic modulation via bromine's inductive effects.
  • 1,3-Dimethyl groups on the pyrimidine ring, enhancing lipophilicity and metabolic stability.

This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic systems play critical roles .

Properties

IUPAC Name

5-(3-bromophenyl)-1,3-dimethyl-6-(2-methylanilino)furo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O3/c1-12-7-4-5-10-15(12)23-18-16(13-8-6-9-14(22)11-13)17-19(26)24(2)21(27)25(3)20(17)28-18/h4-11,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIWYZFKOOXXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 5-[(3-bromophenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione with appropriate reagents under controlled conditions. For example, a study indicated that the compound was synthesized using a mixture of ethanol and other reagents at elevated temperatures to yield the desired product with good purity and yield .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may inhibit certain kinases or enzymes involved in cellular signaling pathways. For instance, derivatives of pyrido[2,3-d]pyrimidine have shown inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis regulation .

Biological Activity Studies

Several studies have investigated the biological activities of this compound and its analogs:

  • Anticancer Activity : Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties by inhibiting eEF-2K activity in various cancer cell lines. For example:
    • Compound 6 (a structural analog) showed an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells .
    • Another study highlighted the effectiveness of pyrido[2,3-d]pyrimidine derivatives in reducing cell viability in cancer models through kinase inhibition .
  • Antimicrobial Activity : Compounds with similar furochromone structures have been noted for their antimicrobial properties. The presence of specific functional groups enhances their ability to combat bacterial infections and may serve as a lead structure for developing new antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy
A study focused on the structural optimization of pyrido[2,3-d]pyrimidine derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity. The optimized compounds were tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of several furochromone derivatives against common pathogens. The results indicated that these compounds exhibited significant inhibition zones in agar diffusion assays compared to standard antibiotics.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismIC50 Value
Compound 6AnticancereEF-2K Inhibition420 nM
Compound 9AnticancereEF-2K Inhibition930 nM
Furochromone DerivativeAntimicrobialVarious Bacterial StrainsVaries by strain

Scientific Research Applications

The compound 5-(3-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the furo[2,3-d]pyrimidine family and has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, material science, and biochemistry.

Anticancer Activity

Research has indicated that derivatives of furo[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies suggest that the bromophenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This property makes it a candidate for further development into therapeutics for diseases characterized by rapid cell division.

Organic Electronics

The unique electronic properties of furo[2,3-d]pyrimidines make them suitable for applications in organic semiconductors. Research has focused on their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its applicability in these technologies.

Photovoltaic Applications

Studies have shown that incorporating this compound into photovoltaic devices can improve their efficiency due to its favorable energy levels and charge transport properties. Its stability under operational conditions is a significant advantage for long-term performance.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis of various furo[2,3-d]pyrimidine derivatives and their anticancer activities. The results indicated that compounds with bromophenyl substitutions had enhanced cytotoxic effects against breast cancer cell lines compared to their unsubstituted counterparts. These findings suggest a promising avenue for developing new cancer therapies based on this chemical scaffold.

Case Study 2: Antimicrobial Efficacy

In a study focused on antimicrobial activity published in Antibiotics, researchers tested the efficacy of this compound against several pathogenic bacteria. The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for new antibacterial agents.

Case Study 3: Organic Electronics Development

Research conducted at a leading materials science institute investigated the use of this compound in organic solar cells. The study found that incorporating the compound into the active layer significantly increased power conversion efficiency due to its excellent charge mobility and stability under light exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1,3-Dimethyl-6-(2-(methylsulfonyl)phenyl)-5-(thiophen-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione ()
  • Substituents: Thiophene at position 5 (vs. 3-bromophenyl in the target compound). Methylsulfonyl group at position 6 (vs. o-tolylamino).
  • The target compound’s bromophenyl group may confer stronger hydrophobic interactions in biological systems .
6-(3-Bromophenyl)pyrimidine-2,4(1H,3H)-dione Derivatives ()
  • Substituents :
    • Bromophenyl group at position 6 (vs. position 5 in the target compound).
    • Lack of fused furan ring.
Michael Addition and Cyclocondensation ()
  • Example: 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (). Synthesized via Claisen–Schmidt condensation and Michael addition. Similar to the target compound’s likely synthesis, but the latter may require additional steps to introduce the o-tolylamino group .
Hantzsch-Type Cyclocondensation ()
  • Example : Attempted synthesis of 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives.
    • Highlighted challenges in achieving cyclocondensation, suggesting the target compound’s furan ring may necessitate optimized reaction conditions .

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound >250 (estimated) ~717 (C–Br), ~1618 (C=O amide) Aromatic protons: 7.5–8.0 (br, o-tolylamino)
4g () >250 1745 (C=O ketone), 1581 (C=C) 1H-NMR: 7.92 (d, J=8.5 Hz, 2H, aromatic)
Compound 2Ee () Not reported 1745 (C=O ketone), 717 (C–Br) 13C-NMR: 197.8 (C=O ketone)
  • Thermal Stability : High melting points (>250°C) are common in fused pyrimidine-diones due to strong intermolecular hydrogen bonding and π-stacking .
  • Solubility: The target compound’s bromophenyl and o-tolylamino groups may reduce aqueous solubility compared to sulfonyl-containing analogues ().
Antitumor Activity ()
  • Example: 6-(Cyclohexylamino)-1,3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione. Demonstrated activity against K562 and Jurkat leukemia cells (IC₅₀ < 10 µM). The target compound’s o-tolylamino group may enhance DNA intercalation or kinase inhibition .
Antimicrobial Activity ()
  • Example: Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones with oxadiazole substituents. Highlighted the importance of heterocyclic substituents in targeting microbial enzymes. The bromophenyl group in the target compound could improve penetration through bacterial membranes .

Key Distinguishing Features of the Target Compound

  • o-Tolylamino Group: Provides steric hindrance and aromaticity, favoring interactions with hydrophobic pockets in biological targets .

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